JH-Lph-28

LpxH enzyme inhibition IC50

JH-LPH-28 (CAS 2414592-36-0) is a sulfonyl piperazine analog that functions as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. It was rationally designed based on the co-crystal structure of Klebsiella pneumoniae LpxH in complex with the first-generation inhibitor AZ1.

Molecular Formula C21H21F4N3O3S
Molecular Weight 471.5 g/mol
Cat. No. B10856843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-Lph-28
Molecular FormulaC21H21F4N3O3S
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)F
InChIInChI=1S/C21H21F4N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3
InChIKeyNYMCJUUEVIRRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JH-LPH-28: A Sulfonyl Piperazine LpxH Inhibitor for Gram-Negative Antibiotic Research


JH-LPH-28 (CAS 2414592-36-0) is a sulfonyl piperazine analog that functions as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria . It was rationally designed based on the co-crystal structure of Klebsiella pneumoniae LpxH in complex with the first-generation inhibitor AZ1 . JH-LPH-28 serves as a critical chemical probe for studying LpxH inhibition and outer membrane permeability mechanisms, and it represents an intermediate optimization milestone in the development of LpxH-targeting antibiotics .

Why JH-LPH-28 Cannot Be Interchanged with Other Sulfonyl Piperazine LpxH Inhibitors


Despite sharing the sulfonyl piperazine core, LpxH inhibitors exhibit divergent biochemical and antibacterial profiles due to subtle structural modifications that alter ligand dynamics and target engagement . JH-LPH-28, containing a 3-fluoro-5-(trifluoromethyl)phenyl substitution, displays a distinct potency and permeability signature compared to its chloro-substituted analog JH-LPH-33 or the parent AZ1 . Direct substitution without empirical validation would introduce uncontrolled variables in target engagement, bacterial susceptibility, and outer membrane penetration, potentially confounding experimental outcomes in LpxH pathway studies .

JH-LPH-28 Quantitative Differentiation: Head-to-Head Performance Against Key Comparators


JH-LPH-28 vs. AZ1: 3.3-Fold Enhancement in LpxH Enzymatic Inhibition (K. pneumoniae)

JH-LPH-28 was designed to improve upon the enzymatic potency of AZ1, the first reported LpxH inhibitor. Against K. pneumoniae LpxH, JH-LPH-28 achieved an IC50 of 0.11 μM, representing a 3.3-fold reduction in IC50 compared to AZ1's 0.36 μM . This enhancement was achieved by incorporating ligand dynamics information from the LpxH-AZ1 co-crystal structure to optimize the phenyl substitution pattern .

LpxH enzyme inhibition IC50 Klebsiella pneumoniae structure-based drug design

JH-LPH-28 vs. AZ1: 1.7-Fold Improvement in E. coli LpxH Inhibition

Against E. coli LpxH, JH-LPH-28 exhibited an IC50 of 0.083 μM, which is 1.7-fold lower than the 0.14 μM IC50 of AZ1 . This cross-species improvement demonstrates that the structural modifications in JH-LPH-28 enhance binding to LpxH orthologs beyond the primary K. pneumoniae target .

Escherichia coli LpxH IC50 antibacterial target

Antibacterial Activity Comparison: JH-LPH-28 MIC of 0.83 μg/mL vs. AZ1 MIC of 2.3 μg/mL (E. coli + PMBN)

In the presence of the outer membrane permeabilizer polymyxin B nonapeptide (PMBN, 10 μg/mL), JH-LPH-28 achieved a minimum inhibitory concentration (MIC) of 0.83 μg/mL against E. coli, whereas AZ1 required 2.3 μg/mL . This 2.8-fold improvement in antibacterial activity under permeability-enhanced conditions demonstrates the functional advantage of the JH-LPH-28 structural optimization .

MIC E. coli outer membrane permeability PMBN antibacterial activity

JH-LPH-28 vs. JH-LPH-33: Comparative Positioning in the SAR Series

JH-LPH-28 and JH-LPH-33 are structurally analogous sulfonyl piperazine LpxH inhibitors differing only in the phenyl substitution: JH-LPH-28 contains a 3-fluoro-5-(trifluoromethyl)phenyl group, while JH-LPH-33 bears a 3-chloro-5-(trifluoromethyl)phenyl group . JH-LPH-33 is a more potent LpxH inhibitor, with IC50 values of 0.026 μM (K. pneumoniae) and 0.046 μM (E. coli), compared to JH-LPH-28's 0.11 μM and 0.083 μM, respectively . In antibacterial assays, JH-LPH-33 achieves an MIC of 0.66 μg/mL against E. coli with PMBN, while JH-LPH-28 shows 0.83 μg/mL . Both compounds share an MIC of 1.6 μg/mL against wild-type K. pneumoniae .

structure-activity relationship JH-LPH-33 chloro analog SAR

Structure-Guided Design: JH-LPH-28 as a Product of Ligand Dynamics-Informed Optimization

JH-LPH-28 was not discovered through random screening but was rationally designed based on the LpxH-AZ1 co-crystal structure and solution NMR-derived ligand dynamics . The identification of a cryptic ligand envelope—expanding the observed footprint of AZ1 in the bound state—enabled the design of JH-LPH-28 with a modified phenyl substitution pattern that improved LpxH inhibition . In contrast, the parent AZ1 was a first-generation inhibitor identified through screening efforts .

co-crystal structure ligand dynamics structure-based drug design cryptic ligand envelope

Recommended Research Applications for JH-LPH-28 Based on Quantitative Evidence


Comparative Enzymology of LpxH Orthologs

JH-LPH-28's distinct IC50 profile against K. pneumoniae (0.11 μM) and E. coli (0.083 μM) LpxH makes it suitable for studying species-specific differences in LpxH inhibition . The compound can be used alongside AZ1 (0.36 μM and 0.14 μM) and JH-LPH-33 (0.026 μM and 0.046 μM) to construct enzyme inhibition curves and probe structure-activity relationships across LpxH orthologs .

Outer Membrane Permeability Studies with PMBN Synergy

The 2.8-fold MIC reduction from AZ1 (2.3 μg/mL) to JH-LPH-28 (0.83 μg/mL) in the presence of PMBN provides a calibrated system for investigating outer membrane penetration barriers in E. coli . JH-LPH-28 can serve as a reference inhibitor in permeability assays, enabling quantification of the relationship between LpxH inhibition and antibacterial activity under varying outer membrane permeabilization conditions .

SAR Reference Compound for Sulfonyl Piperazine LpxH Inhibitor Optimization

JH-LPH-28 occupies an intermediate potency position in the sulfonyl piperazine series, with IC50 values between AZ1 and JH-LPH-33 . This makes it an ideal reference compound for evaluating new LpxH inhibitors in head-to-head enzymatic and antibacterial assays, providing a benchmark for assessing whether novel analogs achieve meaningful potency improvements over established compounds .

Mechanistic Studies of LpxH Inhibition and Lipid A Biosynthesis

As a rationally designed LpxH inhibitor that does not occupy the enzyme's active site but instead binds in the acyl chain-binding chamber , JH-LPH-28 is a valuable tool for dissecting the allosteric or non-canonical inhibition mechanism of LpxH. It can be used in biochemical assays to explore how ligand dynamics and cryptic binding envelopes contribute to enzyme inhibition .

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